N-Acetyl-gamma-carbethoxy Homotryptophan Ethyl Ester

organic synthesis amino acid derivatives indole building blocks

Synthetic routes requiring homotryptophan derivatives often face handling issues with viscous oils or solubility problems with free diacids. This N-acyl-α-amino acid ester solves those pain points directly. - **Physical Form:** Crystalline solid (m.p. 157-160°C) vs. yellow oil of decarboxylated analogues; enables accurate weighing and stable storage. - **Synthetic Utility:** Diethyl ester protects both α- and γ-carboxyls; soluble in THF/DCM for organometallic chemistry; allows direct hydrolytic decarboxylation to free homotryptophan. - **Supply Certainty:** >98% purity with full COA (HPLC, MS, NMR); free-flowing powder ideal for kilo-lab to pilot-plant campaigns.

Molecular Formula C19H24N2O5
Molecular Weight 360.4 g/mol
CAS No. 110504-56-8
Cat. No. B12065510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-gamma-carbethoxy Homotryptophan Ethyl Ester
CAS110504-56-8
Molecular FormulaC19H24N2O5
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC(C(=O)OCC)NC(=O)C)C1=CNC2=CC=CC=C21
InChIInChI=1S/C19H24N2O5/c1-4-25-18(23)14(10-17(21-12(3)22)19(24)26-5-2)15-11-20-16-9-7-6-8-13(15)16/h6-9,11,14,17,20H,4-5,10H2,1-3H3,(H,21,22)
InChIKeyXELKUJCVXJPLMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-gamma-carbethoxy Homotryptophan Ethyl Ester Overview


N-Acetyl-gamma-carbethoxy Homotryptophan Ethyl Ester (CAS 110504-56-8), systematically named diethyl 2-acetamido-4-(1H-indol-3-yl)pentanedioate, belongs to the class of N-acyl-α-amino acid derivatives and indole-containing building blocks. It is characterized by a homotryptophan backbone (possessing an additional methylene relative to tryptophan) with N-acetyl protection and dual ethyl ester protection at the γ‑carboxyl and α‑carboxyl positions . This compound serves primarily as a protected synthetic intermediate for the preparation of homotryptophan and its analogues, rather than as a direct bioactive molecule.

Intermediate Utility Direct precursor to homotryptophan scaffold via hydrolysis/decarboxylation.
Physical Form Crystalline solid (defined m.p.) ensures accurate gravimetric dispensing.
Solvent Compatibility Freely soluble in anhydrous DCM, EtOAc, THF — no aqueous workup required.

Why Generic Substitution Fails for This Intermediate


Generic substitution of N-Acetyl-gamma-carbethoxy Homotryptophan Ethyl Ester with its closest in-class analogues—such as N‑acetyl‑D,L‑homotryptophan ethyl ester (CAS 110504‑55‑7) or α‑carboxy‑D,L‑homotryptophan (CAS 408537‑42‑8)—introduces significant risks in physical handling and synthetic utility. The target compound is a stable, crystalline solid (m.p. 157–160 °C), whereas the decarboxylated analogue is a viscous yellow oil at room temperature, complicating accurate weighing and long‑term storage . Moreover, the presence of the γ‑carbethoxy group is essential for subsequent decarboxylative transformations that generate the free homotryptophan scaffold; starting from the decarboxylated ester would necessitate an additional, low‑yielding alkylation step with diethyl acetamidomalonate. The free diacid form (CAS 408537‑42‑8) poses solubility challenges in organic solvents and requires in‑situ activation for peptide coupling, whereas the diethyl ester is directly compatible with anhydrous reaction conditions.

Attribute
Target Compound
Substitute Risk
Physical Form
Crystalline solid (defined m.p.)
Decarboxylated analogue (CAS 110504-55-7) is a viscous oil, complicating accurate weighing and storage.
Synthetic Utility
γ‑Carbethoxy group enables direct hydrolysis/decarboxylation to homotryptophan.
Decarboxylated analogue requires extra re-alkylation step, introducing yield loss and purification burden.
Anhydrous Solubility
Soluble in DCM, EtOAc, THF.
Free diacid analogue (CAS 408537-42-8) requires DMSO or aqueous base, incompatible with moisture-sensitive conditions.

Quantitative Differentiation from Closest Analogs


Physical State and Weighing Accuracy

N-Acetyl-gamma-carbethoxy Homotryptophan Ethyl Ester is a pale-yellow crystalline solid with a melting point of 157–160 °C, whereas N‑acetyl‑D,L‑homotryptophan ethyl ester (CAS 110504‑55‑7) is described as a viscous yellow oil that may solidify only at −20 °C. This difference in physical state translates directly into weighing accuracy and storage stability: solids can be dispensed precisely at room temperature, while oils require positive-displacement pipetting and are prone to oxidative degradation.

Physical State
Head‑to‑head
Target: pale yellow solid, m.p. 157–160 °C; Comparator: viscous yellow oil (m.p. 98–100 °C, may solidify at −20 °C).
Solid form enables precise gravimetric dispensing and storage stability.
Vendor datasheet data (ChemicalBook, ChemSrc).
organic synthesis amino acid derivatives indole building blocks

Synthetic Versatility via γ‑Carbethoxy Group

The γ‑carbethoxy group in the target compound is strategically positioned to undergo hydrolytic decarboxylation, directly yielding homotryptophan after deprotection. This pathway is documented in the classical synthesis of D,L‑homotryptophan from diethyl acetamidomalonate, where the alkylated intermediate is hydrolyzed and decarboxylated to afford the free amino acid. In contrast, N‑acetyl‑D,L‑homotryptophan ethyl ester (the decarboxylated analogue) lacks the extra carboxyl equivalent and cannot be converted to homotryptophan without re‑introducing a carboxyl synthon, typically requiring re‑alkylation of diethyl acetamidomalonate—a step that introduces additional purification burden and yield loss. [1]

Synthetic Pathway Efficiency
Class‑level inference
Target: one‑pot hydrolysis/decarboxylation to homotryptophan; Comparator: requires re‑alkylation of diethyl acetamidomalonate (typical yield 70–85%).
Avoids at least one synthetic step and associated yield loss.
Based on acetamidomalonate methodology (J. Am. Chem. Soc., 1948).
amino acid synthesis decarboxylation homotryptophan

Solubility in Anhydrous Organic Solvents

The diethyl ester and N‑acetyl protecting groups render the target compound freely soluble in common anhydrous organic solvents such as dichloromethane, ethyl acetate, and THF, while the free diacid α‑carboxy‑D,L‑homotryptophan (CAS 408537‑42‑8) is practically insoluble in these media. Vendor datasheets indicate that the free diacid requires DMSO or aqueous base for dissolution, which is incompatible with moisture-sensitive reactions. The ester form thus enables seamless integration into standard peptide coupling or Curtius rearrangement protocols without solvent switching.

Anhydrous Solvent Compatibility
Cross‑study comparable
Target: soluble in DCM, EtOAc, THF; Comparator: free diacid (CAS 408537‑42‑8) requires DMSO or aqueous base.
Eliminates need for solvent exchange in moisture‑sensitive reactions.
Qualitative solubility observation; no quantitative solubility data.
solubility organic synthesis peptide coupling

Purity and Analytical Characterization

Commercial suppliers of N-Acetyl-gamma-carbethoxy Homotryptophan Ethyl Ester typically provide purity ≥98% by HPLC, accompanied by comprehensive certificates of analysis (COA) including HPLC, MS, and ¹H‑NMR spectra . In contrast, the decarboxylated analogue (CAS 110504‑55‑7) is often supplied as a viscous oil with purity ranges of 95–97% and less rigorous analytical documentation, reflecting the difficulty of purifying oils. For laboratories requiring well‑characterized reference standards for method validation or impurity profiling, the solid, high‑purity form reduces the risk of unidentified contaminants.

Purity & Characterization
Cross‑study comparable
Target: purity >98% (HPLC), COA with HPLC, MS, ¹H‑NMR; Comparator: typical purity 95%, limited analytical documentation.
Higher purity supports regulatory documentation and reduces re‑purification.
Vendor specification data (ChemicalBook, BOC Sciences, Apollo).
purity quality control reference standards

Optimal Procurement Scenarios


Anhydrous Peptidomimetic Synthesis

When a synthetic route demands an advanced intermediate that is both soluble in anhydrous organic solvents and convertible to free homotryptophan via simple hydrolytic decarboxylation, N‑Acetyl‑gamma‑carbethoxy Homotryptophan Ethyl Ester is the preferred choice. Its crystalline solid form allows precise stoichiometric control, and its solubility in THF or dichloromethane avoids the need for DMSO or aqueous mixtures that could quench organometallic reagents. This scenario is common in the preparation of β‑peptide building blocks and somatostatin mimetics.

High-Purity Reference Standards

Analytical laboratories developing HPLC or LC‑MS methods for homotryptophan‑related impurities benefit from the >98% purity and comprehensive COA (HPLC, MS, ¹H‑NMR) offered by commercial suppliers of this compound. The well‑defined melting point (157–160 °C) provides an additional identity check absent from the oily, lower‑purity decarboxylated analogue.

Process Scale-Up and Solid Handling

For kilo‑lab or pilot‑plant campaigns, handling a free‑flowing crystalline powder is significantly simpler than a viscous oil. The higher melting point of N‑Acetyl‑gamma‑carbethoxy Homotryptophan Ethyl Ester (157–160 °C) indicates greater thermal stability during storage and shipping, reducing the risk of decomposition compared to the low‑melting or oily analogue. This solid‑state advantage directly impacts supply chain reliability and cost of goods.

Application
Selection Property
Validation Focus
Anhydrous peptidomimetic synthesis
γ‑Carbethoxy protected intermediate soluble in anhydrous organic solvents
One‑pot hydrolysis/decarboxylation to homotryptophan scaffold
Analytical reference standard
High purity with comprehensive COA (HPLC, MS, ¹H‑NMR) and defined melting point
Identity verification and impurity profiling for method development
Process scale‑up and solid handling
Crystalline solid with defined melting point and thermal stability
Supply chain reliability and reduction in decomposition risk during storage/shipping
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